molecular formula C13H7Cl2N B572019 2-(3,5-Dichlorophenyl)benzonitrile CAS No. 1352318-57-0

2-(3,5-Dichlorophenyl)benzonitrile

Cat. No. B572019
M. Wt: 248.106
InChI Key: NEXCBHABDVODHH-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)benzonitrile is a chemical compound with the CAS Number: 1352318-57-0 . It has a molecular weight of 248.11 and its IUPAC name is 3’,5’-dichloro [1,1’-biphenyl]-2-carbonitrile .


Synthesis Analysis

The synthesis of dichlorobenzamide derivatives, which are related to 2-(3,5-Dichlorophenyl)benzonitrile, involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives .


Molecular Structure Analysis

The molecular structure of 2-(3,5-Dichlorophenyl)benzonitrile is represented by the linear formula: C13H7Cl2N . The InChI key for this compound is NEXCBHABDVODHH-UHFFFAOYSA-N .

Scientific Research Applications

1. Synthesis of Dichlorobenzamide Derivatives

  • Application Summary : “2-(3,5-Dichlorophenyl)benzonitrile” is used in the synthesis of dichlorobenzamide derivatives . These compounds are synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .
  • Methods of Application : The reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .
  • Results or Outcomes : The new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy . The structures of compounds 4 and 6 were established by X-ray crystallography .

2. Development of Novel Organic Materials

  • Application Summary : The presence of the nitrile group and the dichlorophenyl moiety in “2-(3,5-Dichlorophenyl)benzonitrile” suggests potential applications in the development of novel organic materials.
  • Methods of Application : Specific methods of application are not provided, but the compound’s properties suggest it could be used in the synthesis of materials with specific properties like thermal stability, conductivity, or self-assembly behavior.
  • Results or Outcomes : The outcomes of this application are not specified in the source.

3. Synthesis of Isothiazole Carboxamides

  • Application Summary : “2-(3,5-Dichlorophenyl)benzonitrile” can be used in the synthesis of isothiazole carboxamides . These compounds are synthesized from reactions of isothiazole-5-carboxylic acid derivatives with arylamines .
  • Methods of Application : The reactions of isothiazole-5-carboxylic acid derivatives and arylamines in N, N′ -dimethylformamide solution at 60 °C afforded a series of isothiazole carboxamides .
  • Results or Outcomes : The new compounds were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy . The structures of some compounds were established by X-ray crystallography .

4. Synthesis of Dichlorobenzonitrile Derivatives

  • Application Summary : “2-(3,5-Dichlorophenyl)benzonitrile” can be used in the synthesis of dichlorobenzonitrile derivatives . These compounds are synthesized from reactions of 3,5-dichlorobenzonitrile with various reagents .
  • Methods of Application : Specific methods of application are not provided, but the compound’s properties suggest it could be used in the synthesis of materials with specific properties .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

5. Precursor to Resin Benzoguanamine

  • Application Summary : Benzonitrile, a compound structurally similar to “2-(3,5-Dichlorophenyl)benzonitrile”, is used as a precursor to the resin benzoguanamine . This suggests that “2-(3,5-Dichlorophenyl)benzonitrile” could potentially be used in a similar manner.
  • Methods of Application : Specific methods of application are not provided, but it’s likely that the compound would be used in a chemical reaction to produce benzoguanamine .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

6. Synthesis of Arylamines

  • Application Summary : “2-(3,5-Dichlorophenyl)benzonitrile” can be used in the synthesis of arylamines . Arylamines are versatile organic chemical materials, whose derivatives exhibit wide applications in the fields of medicines, industry and biology .
  • Methods of Application : Specific methods of application are not provided, but it’s likely that the compound would be used in a chemical reaction to produce arylamines .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

properties

IUPAC Name

2-(3,5-dichlorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N/c14-11-5-10(6-12(15)7-11)13-4-2-1-3-9(13)8-16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXCBHABDVODHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718380
Record name 3',5'-Dichloro[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dichlorophenyl)benzonitrile

CAS RN

1352318-57-0
Record name 3',5'-Dichloro[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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